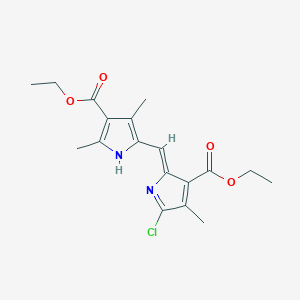![molecular formula C16H13NO2 B12900846 1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one CAS No. 141493-60-9](/img/structure/B12900846.png)
1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one is an organic compound with a complex structure that includes a methoxyphenyl group and a cyclohepta[b]pyrrol-2(1H)-one core
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with cycloheptanone in the presence of a base to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of more efficient catalysts to reduce production costs and environmental impact .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols .
Scientific Research Applications
1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)cyclohepta[b]pyrrol-2(1H)-one: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical reactivity and biological activity.
1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one: The presence of a chlorine atom can significantly alter the compound’s properties, making it more reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications .
Properties
CAS No. |
141493-60-9 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)cyclohepta[b]pyrrol-2-one |
InChI |
InChI=1S/C16H13NO2/c1-19-14-9-7-13(8-10-14)17-15-6-4-2-3-5-12(15)11-16(17)18/h2-11H,1H3 |
InChI Key |
MAYTWYZRDOVXFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=CC3=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


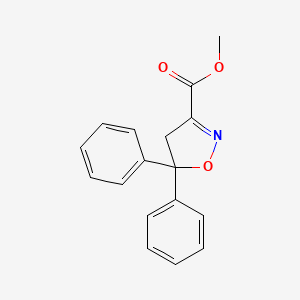
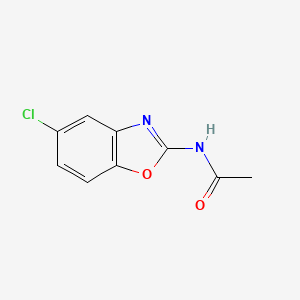
![8-[(6-Aminohexyl)amino]-2'-deoxyadenosine](/img/structure/B12900797.png)
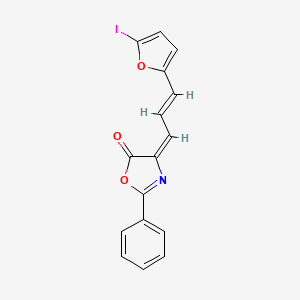
![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)
![1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B12900802.png)

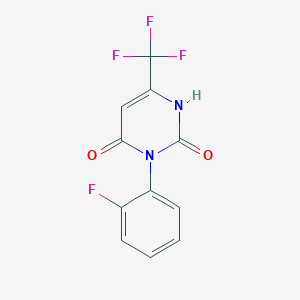
![1-{4-[(Trifluoromethyl)sulfanyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12900807.png)
![N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12900814.png)
![L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)-](/img/structure/B12900826.png)
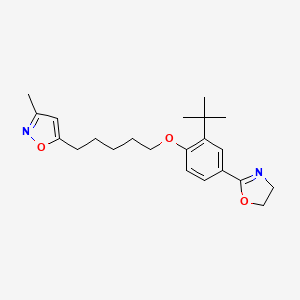
![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900858.png)
